molecular formula C10H12ClNO2 B12308752 3-Chloro-4-methyl-L-phenylalanine

3-Chloro-4-methyl-L-phenylalanine

Cat. No.: B12308752
M. Wt: 213.66 g/mol
InChI Key: AMMKDLMOXARMLH-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a chlorine atom at the third position and a methyl group at the fourth position on the phenyl ring. Phenylalanine derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-L-phenylalanine can be achieved through several methods. One common approach involves the chlorination of 4-methyl-L-phenylalanine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic processes. For instance, the stereoinversion of L-phenylalanine derivatives using whole-cell biocatalysts has been reported to yield high conversion rates and optical purity . This method is advantageous due to its efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-4-methyl-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-L-phenylalanine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit tryptophan hydroxylase, leading to reduced synthesis of serotonin . This inhibition can have various physiological effects, including modulation of mood and behavior.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-methyl-L-phenylalanine is unique due to the presence of both chlorine and methyl groups on the phenyl ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-amino-3-(3-chloro-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)

InChI Key

AMMKDLMOXARMLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)Cl

Origin of Product

United States

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